1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N3O3S/c1-31-18-7-6-15(22)12-19(18)32(29,30)27-10-8-14(9-11-27)13-28-17-5-3-2-4-16(17)26-20(28)21(23,24)25/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAXMHWIZJUQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 434.41 g/mol. The structure includes a benzimidazole core, a piperidine ring, and various functional groups such as trifluoromethyl and methoxy groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.41 g/mol |
| CAS Number | 1421513-21-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring enhances the compound’s binding affinity, while the benzimidazole moiety may intercalate with DNA, potentially inhibiting replication processes.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays showed that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) cells. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against these cells . Additionally, in vivo studies in tumor-bearing mice revealed that treatment with the compound resulted in suppressed tumor growth compared to control groups.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promising results as an inhibitor of lipoxygenase (5-LO), which plays a role in inflammatory processes. The structure-activity relationship studies indicated that modifications to the methoxy group could enhance bioavailability and reduce side effects associated with enzyme inhibition .
Case Studies
- Preclinical Studies : In one study, the compound was administered to rats where it was observed to cause cataract formation; however, extensive metabolism was noted, leading to low systemic exposure, suggesting a need for structural optimization for improved safety profiles .
- Antimicrobial Activity : The compound exhibited antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. It showed an MIC of 0.625 μg/mL against M. tuberculosis H37Rv strain .
- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring and sulfonyl group have been explored to enhance the pharmacological profile of the compound. Variants with altered lipophilicity showed improved efficacy in inhibiting target enzymes while minimizing adverse effects .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria .
- A study demonstrated that modifications to the benzo[d]imidazole structure can enhance activity against resistant strains such as MRSA .
-
Anticancer Properties :
- The compound has been evaluated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with specific derivatives demonstrating IC50 values indicating effective cytotoxicity .
- Case studies involving animal models have reported tumor suppression when treated with related compounds, suggesting a promising avenue for cancer therapy .
-
Inhibition of Enzymatic Activity :
- The compound's structure allows it to interact with specific enzymes involved in critical biological pathways. For example, it has been studied as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and could be targeted for therapeutic interventions in pain management and inflammation .
Organic Synthesis Applications
-
Synthetic Methodology :
- The synthesis of this compound involves advanced organic reactions, including Suzuki–Miyaura coupling and other cross-coupling techniques. These methods allow for the efficient formation of complex molecules under mild conditions, which is crucial for developing pharmaceutical agents.
- The ability to modify functional groups selectively makes this compound a valuable intermediate in synthetic chemistry.
-
Material Science :
- Beyond medicinal applications, the unique properties of this compound lend themselves to material science research. Its stability and reactivity can be harnessed in the development of new materials with specific electronic or optical properties.
Data Summary Table
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various derivatives showed that modifications to the benzo[d]imidazole structure significantly enhanced antibacterial activity against resistant strains like MRSA. This highlights the importance of structural optimization in drug design.
-
Tumor Growth Suppression :
- In vivo experiments demonstrated that related compounds effectively suppressed tumor growth in mice models, indicating potential for further development into anticancer therapies.
-
Mechanistic Studies on Enzyme Interaction :
- Research focusing on the interaction between this compound and MAGL revealed insights into its mechanism of action, providing a foundation for developing new analgesics targeting the endocannabinoid system.
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity
Compounds like 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole () share the benzimidazole core but lack the sulfonylpiperidine and trifluoromethyl groups. These derivatives exhibit moderate antifungal activity (MIC: 8–32 µg/mL) against Candida albicans . In contrast, the trifluoromethyl group in the target compound likely enhances potency by improving membrane permeability .
| Compound | Substituents | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Target | CF₃, sulfonylpiperidine | Not reported | — |
| 4a–4w | Hydrazinyl, substituted phenyl | 8–32 (Antifungal) |
Anticancer Benzimidazole-Sulfonamide Hybrids
Compounds such as 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides (–3) feature pyrimidine-sulfonamide linkages instead of sulfonylpiperidine. These hybrids inhibit V600EBRAF kinase (IC₅₀: 0.12–1.8 µM) and show antiproliferative effects in melanoma cells . The target compound’s piperidine-sulfonyl group may confer distinct binding interactions with kinases or proteases.
GABA-A Receptor Modulators
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives () demonstrate allosteric modulation of GABA-A receptors. The fluorine atom at the phenyl ring’s para position enhances metabolic stability (aqueous solubility: 50–74 µg/mL) without compromising receptor affinity . The target compound’s 5-fluoro-2-methoxyphenyl group may similarly stabilize interactions with hydrophobic binding pockets.
| Compound | Substituents | GABA-A Modulation | Solubility (µg/mL) | |
|---|---|---|---|---|
| Target | CF₃, sulfonylpiperidine | Not tested | — | |
| 9, 23 | 4-Fluorophenyl, methyl | Yes | 50–74 |
Antimicrobial Derivatives
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole () shows potent activity against Candida spp. (MIC: <3.90 µg/mL). The trifluoromethyl group in the target compound may similarly enhance antimicrobial activity, though its electron-withdrawing nature could alter interaction with microbial enzymes .
Metabolic Stability and Toxicity
The 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole scaffold () highlights the importance of fluorination in reducing hepatotoxicity. The target compound’s 5-fluoro and trifluoromethyl groups likely contribute to similar metabolic stability, as fluorine retards oxidative degradation .
Key Structural Insights
- Piperidine vs. Piperazine : Piperidine-containing derivatives (e.g., 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one , ) often exhibit improved CNS penetration compared to piperazine analogues .
- Sulfonyl Group Positioning: The 5-fluoro-2-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., dibenzothiophene in ) .
- Trifluoromethyl Impact : The -CF₃ group increases lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism, a feature shared with 1-(sec-butoxymethyl)-1H-benzo[d]imidazole derivatives () .
Q & A
Basic: What synthetic pathways are commonly employed to prepare this compound, and how are critical intermediates characterized?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Formation of the benzimidazole core via condensation of substituted o-phenylenediamine derivatives with trifluoromethyl ketones under acidic conditions .
- Step 2: Introduction of the sulfonyl group via sulfonation of the 5-fluoro-2-methoxyphenyl moiety using chlorosulfonic acid, followed by coupling with piperidine-4-methanol .
- Step 3: Alkylation of the piperidine nitrogen with the benzimidazole core using coupling agents like EDCI/HOBt .
Characterization:
- NMR (¹H/¹³C): Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C) and sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm in ¹H) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z ~528) .
Basic: What spectroscopic and chromatographic methods are used to verify purity and structural integrity?
Answer:
- HPLC: Reverse-phase C18 column (gradient: 10–90% acetonitrile/water) to assess purity (>95% required for biological assays) .
- FTIR: Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and benzimidazole (N-H stretching at ~3400 cm⁻¹) groups .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (e.g., piperidine chair conformation) .
Basic: What preliminary biological assays are recommended to screen this compound’s activity?
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases due to sulfonyl/piperidine motifs (IC₅₀ determination) .
- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
- Solvent Optimization: Replace DMF with less toxic solvents (e.g., THF or acetonitrile) to enhance reproducibility .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps to reduce side products .
- Temperature Control: Use microwave-assisted synthesis to accelerate sulfonation steps (80°C, 30 min vs. 24 hr conventional) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations to confirm potency trends (e.g., IC₅₀ variability in kinase inhibition) .
- Off-Target Profiling: Use proteome-wide affinity chromatography to identify non-specific binding .
- Meta-Analysis: Compare data with structurally analogous compounds (e.g., piperidine-sulfonyl benzimidazoles) to validate trends .
Advanced: What computational strategies predict target interactions and pharmacokinetics?
Answer:
- Docking Studies (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize in vitro targets .
- QSAR Models: Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with logP and bioavailability .
- MD Simulations: Assess stability of sulfonyl-piperidine conformers in aqueous environments (NAMD/GROMACS) .
Advanced: How do structural modifications influence activity in SAR studies?
Answer:
- Trifluoromethyl Group: Replace with -Cl or -CN to evaluate electron-withdrawing effects on receptor binding .
- Piperidine Substitution: Compare N-methyl vs. N-ethyl derivatives for metabolic stability (CYP450 oxidation rates) .
- Sulfonyl Linker: Replace with carbonyl or amide groups to modulate solubility and membrane permeability .
Advanced: What strategies ensure compound stability during long-term storage?
Answer:
- Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonyl group .
- Light Sensitivity: Use amber vials to avoid photodegradation of the benzimidazole core .
- pH Stability: Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 3–9) to identify degradation pathways .
Advanced: How can target identification be validated experimentally?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
